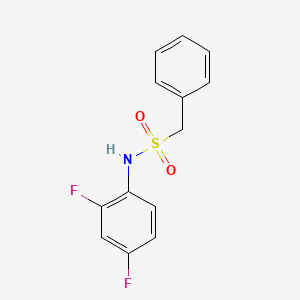

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide

Vue d'ensemble

Description

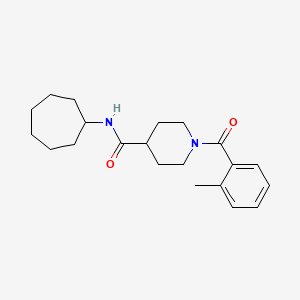

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide, also known as DFPMS, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific research applications.

Mécanisme D'action

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. It inhibits the activity of carbonic anhydrase IX by binding to its active site, which leads to a decrease in tumor growth and metastasis. N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide also inhibits the activity of COX-2 by binding to its active site, which leads to a decrease in inflammation and pain. Finally, N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide inhibits the aggregation of beta-amyloid peptides by binding to their surface, which leads to a decrease in neuronal damage and cognitive impairment.

Biochemical and Physiological Effects:

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has been found to have minimal toxicity and is well-tolerated in animal models. It has a moderate half-life and is metabolized by the liver. N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has been found to have low permeability across the blood-brain barrier, which limits its potential as a treatment for neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has shown promising results in various scientific research applications and has minimal toxicity. However, N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has limitations in terms of its low permeability across the blood-brain barrier, which limits its potential as a treatment for neurodegenerative disorders.

Orientations Futures

There are several future directions for the research of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide. One potential direction is to develop N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide derivatives with improved permeability across the blood-brain barrier. Another potential direction is to study the potential of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide as a treatment for other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to determine the optimal dosage and administration of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide for various diseases.

Méthodes De Synthèse

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide can be synthesized by reacting 2,4-difluoroaniline with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide as a white solid with a high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition leads to a decrease in tumor growth and metastasis.

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 leads to a decrease in inflammation and pain.

In addition, N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. This inhibition leads to a decrease in neuronal damage and cognitive impairment.

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZWXPKVPKBADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244436 | |

| Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide | |

CAS RN |

331847-74-6 | |

| Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)

![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)

![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)

![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)

![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)

![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)